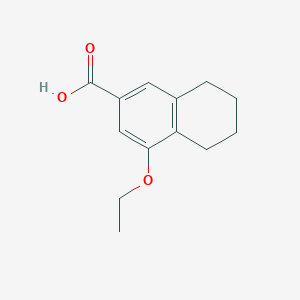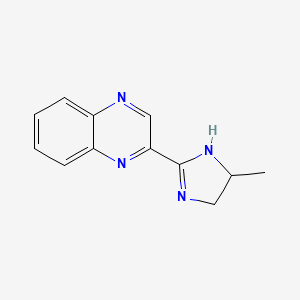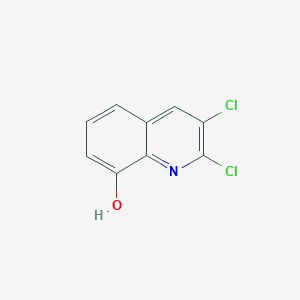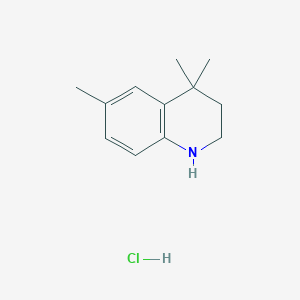
1-(Trifluoromethyl)-5-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-5-naphthol is an organic compound that features a trifluoromethyl group (-CF3) attached to a naphthol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of naphthol using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper or palladium . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride (TBAF) to facilitate the reaction .
Industrial Production Methods: Industrial production of 1-(Trifluoromethyl)-5-naphthol may involve large-scale trifluoromethylation processes using similar reagents and catalysts but optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-5-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthol structure can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydronaphthols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl bromide (CF3Br) in the presence of a base.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dihydronaphthols.
Substitution: Various trifluoromethylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)-5-naphthol exerts its effects is primarily through its trifluoromethyl group. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group can also participate in various chemical reactions, leading to the formation of reactive intermediates that interact with molecular targets and pathways .
Comparison with Similar Compounds
Trifluoromethylbenzene: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Trifluoromethylphenol: Contains a hydroxyl group but has a different aromatic structure, leading to different reactivity and applications.
Uniqueness: 1-(Trifluoromethyl)-5-naphthol is unique due to the combination of the trifluoromethyl group and the naphthol structure. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C11H7F3O |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
5-(trifluoromethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15/h1-6,15H |
InChI Key |
FMBRTICAUKAYBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride](/img/structure/B11888822.png)

![(R)-3'-Fluorospiro[oxirane-2,4'-pyrrolo[3,2,1-de][1,5]naphthyridin]-7'(5'H)-one](/img/structure/B11888831.png)

